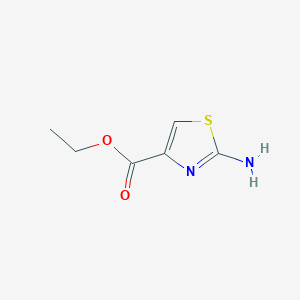

Ethyl 2-aminothiazole-4-carboxylate

概述

描述

左氧氟沙星(水合物)是一种氟喹诺酮类抗生素,用于治疗多种细菌感染。它是外消旋氧氟沙星的光学异构体S-(-)异构体,以其对革兰氏阳性和革兰氏阴性细菌的广谱抗菌活性而闻名 。左氧氟沙星(水合物)通常用于治疗呼吸道感染、皮肤感染、泌尿道感染和某些类型的胃肠炎 .

准备方法

合成路线和反应条件: 左氧氟沙星(水合物)通过一系列化学反应从外消旋氧氟沙星的混合物合成。该过程涉及分离活性更强的S-(-)异构体。

工业生产方法: 左氧氟沙星(水合物)的工业生产涉及使用高纯度试剂和受控的反应条件,以确保获得所需的异构体。该过程包括在水的存在下结晶左氧氟沙星以形成水合物。然后通过重结晶和色谱等技术对最终产品进行纯化,以去除杂质 .

化学反应分析

反应类型: 左氧氟沙星(水合物)经历各种化学反应,包括:

氧化: 左氧氟沙星可以被氧化形成N-氧化物衍生物。

还原: 还原反应可以导致脱甲基和脱氟衍生物的形成。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应通常在受控的温度和pH条件下进行,以确保特异性和产量 .

主要产物: 从这些反应形成的主要产物包括N-氧化左氧氟沙星、脱甲基左氧氟沙星和各种取代的类似物,它们各自具有不同的药理特性 .

科学研究应用

Pharmaceutical Development

Ethyl 2-aminothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating bacterial infections and other diseases. For instance, research indicates that certain derivatives of this compound exhibit promising activity against Oct3/4, a transcription factor involved in pluripotency and stem cell maintenance. This suggests potential applications in regenerative medicine and cancer therapy .

Case Study: Oct3/4 Induction

A study highlighted the compound's role in enhancing Oct3/4 expression in embryonic stem cells, which is vital for maintaining pluripotency. This was achieved through high-throughput screening of small molecules, establishing this compound as a lead structure for further development .

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for developing environmentally friendly pesticides and herbicides. Its incorporation into agrochemical formulations addresses the increasing demand for sustainable agricultural practices.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used to develop novel pesticides that target specific pests while minimizing environmental impact. |

| Herbicides | Acts as an active ingredient in herbicides designed to control unwanted vegetation effectively. |

Biochemical Research

The compound is employed in biochemical studies focused on enzyme inhibition and receptor binding. These studies provide insights into biological pathways and help identify potential therapeutic targets.

Research Insights

- Researchers have used this compound to investigate its effects on various enzymes, contributing to the understanding of metabolic processes and disease mechanisms .

Material Science

This compound is also explored in material science, particularly for developing polymer additives that enhance durability and performance in various applications.

Applications in Material Science

- The compound can improve the mechanical properties of polymers, making them suitable for demanding applications such as automotive parts and construction materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized to create reagents for detecting and quantifying specific compounds. This enhances the accuracy and reliability of chemical analyses conducted in laboratories.

Analytical Applications

| Application | Description |

|---|---|

| Reagents | Used to synthesize reagents that facilitate the detection of trace elements in complex mixtures. |

| Quantification | Aids in the quantitative analysis of compounds through various chromatographic techniques. |

作用机制

左氧氟沙星(水合物)通过抑制两种关键的细菌酶发挥其抗菌作用:DNA 旋转酶和拓扑异构酶 IV。这些酶对于细菌DNA复制、转录、修复和重组至关重要。通过抑制这些酶,左氧氟沙星阻止细菌复制,最终导致细菌死亡 。参与该机制的分子靶点和途径对于其广谱抗菌活性至关重要 .

相似化合物的比较

左氧氟沙星(水合物)属于氟喹诺酮类抗生素,包括环丙沙星、莫西沙星和加替沙星等其他化合物。与这些类似化合物相比,左氧氟沙星具有以下几个独特特征:

更高的效力: 与环丙沙星相比,左氧氟沙星对某些革兰氏阳性细菌更有效。

改进的药代动力学: 它具有更好的生物利用度和更长的半衰期,从而允许减少给药频率。

类似化合物的清单:

- 环丙沙星

- 莫西沙星

- 加替沙星

- 氧氟沙星

左氧氟沙星(水合物)以其高疗效、广谱活性以及良好的药代动力学特征而脱颖而出,使其成为临床实践中一种宝贵的抗生素。

生物活性

Ethyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Structure and Properties

This compound is characterized by its thiazole ring, which is known for facilitating interactions with biological targets. The compound has the molecular formula and features an ethyl ester group that enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives, including this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HepG2) and other cancer types by inducing apoptosis and disrupting cell cycle progression .

- Case Study : In a study evaluating the activity of thiazole derivatives, this compound displayed significant inhibition against cancer cell lines with an IC50 value of approximately 0.1 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.1 |

| Reference Compound (e.g., Doxorubicin) | HepG2 | 0.5 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

- Mechanism : The compound targets the β-ketoacyl synthase enzyme (mtFabH), crucial for fatty acid synthesis in bacteria, thereby disrupting their metabolic processes .

| Target Organism | MIC (µg/ml) |

|---|---|

| M. tuberculosis | 0.06 |

| Staphylococcus aureus | 8 |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various contexts.

- Radical Scavenging : Studies indicate that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress in cellular models .

- Protective Effects : In animal models, this compound demonstrated protective effects against radiation-induced damage, suggesting potential applications in radioprotection .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

常见问题

Q. (Basic) What are the standard synthetic routes for Ethyl 2-aminothiazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl bromopyruvate with thiourea under basic conditions (e.g., aqueous NaOH or NH₃). The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of bromopyruvate, followed by cyclization to form the thiazole ring. Purification involves recrystallization from ethanol or ethyl acetate, with yield optimization dependent on reaction time, temperature, and stoichiometric ratios. Thin-layer chromatography (TLC) in a 3:1 ethyl acetate:petroleum ether system confirms purity .

Q. (Basic) How is the purity and structural integrity of this compound validated?

Purity is assessed via TLC and melting point analysis. Structural confirmation employs spectroscopic techniques:

- NMR : ¹H NMR shows characteristic signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the thiazole ring (δ ~6.8–7.5 ppm), and the amino group (δ ~5.5 ppm, exchangeable).

- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C–S bond ≈ 1.74 Å, N–C–S angle ≈ 127°) .

Q. (Advanced) How can computational modeling guide the design of biologically active derivatives?

Density functional theory (DFT) with the B3LYP functional calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (e.g., GOLD software) evaluates binding to targets like Mycobacterium tuberculosis mtFabH (PDB: 1HZP). For example, methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 mg/mL against M. tuberculosis H37Rv, but no mtFabH inhibition, suggesting alternative targets .

Q. (Advanced) What methodological strategies improve yields in Schiff base derivatization?

Key parameters include:

- Solvent optimization : Polar aprotic solvents (e.g., DCE/HFIP mixtures) enhance electrophilicity of the aldehyde/ketone.

- Catalysis : Ru(II) polypyridyl complexes (e.g., Ru(dtbbpy)₃₂) under visible light accelerate imine formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves yields (>85%) by enhancing kinetic control .

Q. (Advanced) How to resolve discrepancies between in vitro and enzymatic activity data?

Orthogonal assays are critical:

- Whole-cell vs. enzyme assays : Derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibit mtFabH (IC₅₀ = 0.95 mg/mL) but lack whole-cell activity, indicating poor permeability or off-target effects.

- SAR studies : Modifying the ester group (e.g., ethyl to methyl) or introducing electron-withdrawing substituents (e.g., –NO₂, –Cl) alters bioavailability and target engagement .

Q. (Basic) What spectroscopic techniques differentiate this compound from its dihydro analogs?

- IR spectroscopy : The non-aromatic dihydro analog (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) lacks the conjugated C=N stretch (~1640 cm⁻¹) seen in the aromatic thiazole.

- ¹³C NMR : The dihydro analog shows distinct signals for saturated carbons (δ ~25–35 ppm for CH₂ groups) .

Q. (Advanced) How to analyze regioselectivity in electrophilic substitution reactions?

Competition experiments with substituted aldehydes (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) reveal electronic effects. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. For example, electron-deficient aldehydes favor substitution at the thiazole’s 5-position due to enhanced electrophilicity .

Q. (Advanced) What crystallographic software is recommended for resolving complex derivative structures?

SHELX suite (SHELXS/SHELXL) is widely used for small-molecule refinement. Key steps:

属性

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | ethyl 2-aminothiazole-4-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202285 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-aminothiazole-4-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5398-36-7 | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。